In Vitro Factor Xa Inhibition Potency: Ki and IC50 Comparison
Darexaban demonstrates potent inhibition of human Factor Xa with a Ki value of 31 nM, as reported by authoritative databases [1]. Vendor data reports an IC50 value of 54.6 nM . While this confirms its potency, cross-study comparisons with approved FXa inhibitors reveal a significant difference. For instance, Rivaroxaban is reported to have an IC50 of 2.1 nM and a Ki of 0.4 nM . This indicates that Darexaban is approximately 26-fold less potent in vitro (based on IC50) than Rivaroxaban.
| Evidence Dimension | Factor Xa Inhibition (In Vitro Potency) |
|---|---|
| Target Compound Data | Ki = 31 nM; IC50 = 54.6 nM |
| Comparator Or Baseline | Rivaroxaban: IC50 = 2.1 nM, Ki = 0.4 nM |
| Quantified Difference | Darexaban IC50 is ~26-fold higher than Rivaroxaban's IC50 (54.6 nM vs 2.1 nM). |
| Conditions | Human Factor Xa enzyme assays. Data are from separate studies, not a direct head-to-head comparison. |
Why This Matters
This quantitative difference in intrinsic potency is a critical parameter for researchers designing in vitro assays or interpreting the relative activity of different FXa inhibitors.
- [1] NCATS Inxight Drugs. DAREXABAN. National Center for Advancing Translational Sciences (NCATS). View Source
